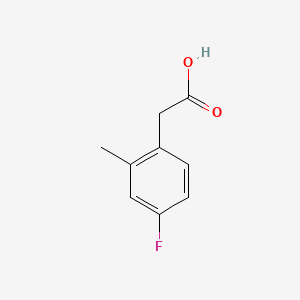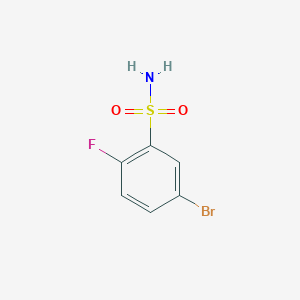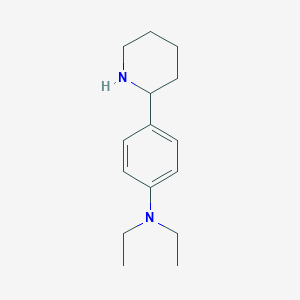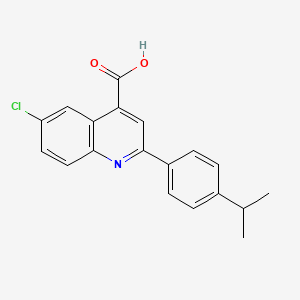
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Descripción general
Descripción
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO2 and a molecular weight of 325.8 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of research. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a chlorine atom at the 6th position and a carboxylic acid group at the 4th position. The quinoline core is fused with a benzene ring that carries an isopropyl group at the 4th position .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.8 and a molecular formula of C19H16ClNO2 . Further physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The study of quinoline derivatives, including those similar to 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, has led to significant advancements in synthetic methodologies and understanding chemical properties. For example, a general synthesis approach for (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate showcases the versatility and potential of quinoline compounds in medicinal chemistry due to their structural novelty and wide range of applications (Li, Wang, & Zou, 2017).
Medicinal Chemistry and Biological Activity
Quinoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly as anticancer and antimicrobial agents. For instance, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activities, showing significant anticancer potential. The compounds exhibited promising activity against various carcinoma cell lines, with some surpassing the potency of standard drugs like doxorubicin. This indicates the potential of quinoline derivatives in designing novel anticancer therapies (Bhatt, Agrawal, & Patel, 2015).
Photophysical Properties
The photophysical properties of quinoline derivatives have been a subject of interest, particularly for applications in materials science. Studies on azole-quinoline-based fluorophores, for example, have highlighted their unique dual emissions and large Stokes' shift emission patterns. These properties are influenced by solvent polarity and offer insights into the development of new materials with tailored optical properties for applications such as sensing, imaging, and light-emitting devices (Padalkar & Sekar, 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been known to inhibit enzymes such as topoisomerase ii .
Mode of Action
It’s worth noting that related compounds have been shown to inhibit the enzyme topoisomerase ii, preventing dna replication and transcription .
Biochemical Pathways
If it acts similarly to related compounds, it may interfere with dna replication and transcription processes by inhibiting topoisomerase ii .
Result of Action
If it acts similarly to related compounds, it may prevent dna replication and transcription, leading to cell death .
Análisis Bioquímico
Biochemical Properties
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, such as topoisomerases, which are crucial for DNA replication and transcription . The compound’s interaction with these enzymes can lead to the stabilization of the enzyme-DNA complex, preventing the proper functioning of the enzyme and thereby inhibiting cell proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce cell cycle arrest and apoptosis by disrupting the normal function of topoisomerases . This disruption leads to DNA damage and the activation of apoptotic pathways, ultimately resulting in cell death. Additionally, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerases, which are enzymes that regulate the overwinding or underwinding of DNA . By binding to the active site of these enzymes, the compound prevents the proper functioning of the enzyme, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways. Additionally, the compound can interact with other biomolecules, such as proteins involved in cell signaling, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of cellular functions, such as DNA replication and transcription, resulting in long-term effects on cellular viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit the growth of cancer cells without causing significant toxicity to normal cells . At higher doses, the compound can induce toxic effects, such as liver and kidney damage, due to its interaction with enzymes involved in detoxification pathways . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The precise localization of the compound can influence its effectiveness in inhibiting cellular processes and inducing cell death.
Propiedades
IUPAC Name |
6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEYMSBCBMFBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391241 | |
| Record name | 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
897560-12-2 | |
| Record name | 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897560-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



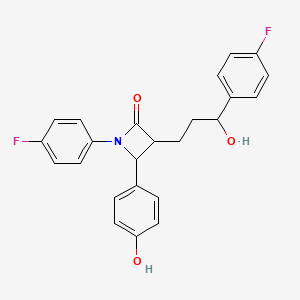


![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)
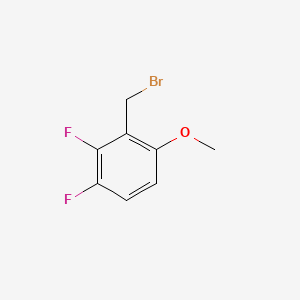

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)
![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)

